BenchChemオンラインストアへようこそ!

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide

iNOS selectivity NOS isoform profiling nitric oxide synthase

This compound is a selective inducible nitric oxide synthase (iNOS) inhibitor (EC50 220 nM) with 13.6-fold selectivity over nNOS and no eNOS inhibition. Unlike generic naphthalene acetamides, it circumvents sPLA₂/COX confounding activity, delivering clean iNOS-directed pharmacology. The dimethylaminophenylpropyl side chain improves aqueous solubility for reproducible dose-response assays. Additional sigma-2 receptor-mediated cytotoxicity in HeLa cells positions it as a dual-target tool for NOS research and oncology lead optimization. Ideal for labs requiring well-characterized isoform selectivity and solubility-optimized scaffolds.

Molecular Formula C23H26N2O2
Molecular Weight 362.473
CAS No. 953383-16-9
Cat. No. B2904102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide
CAS953383-16-9
Molecular FormulaC23H26N2O2
Molecular Weight362.473
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C23H26N2O2/c1-25(2)21-12-9-18(10-13-21)6-5-15-24-23(26)17-27-22-14-11-19-7-3-4-8-20(19)16-22/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,24,26)
InChIKeyWZYQENTXSJLEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 953383-16-9: Naphthalen-2-yloxy Acetamide iNOS Inhibitor for Targeted Inflammation and Cancer Research


N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide (CAS 953383-16-9) is a synthetic small molecule featuring a naphthalen-2-yloxy acetamide core linked to a 4-dimethylaminophenylpropyl side chain. This compound has been profiled in the ChEMBL database (CHEMBL1801062) and BindingDB (BDBM50348709) as a human inducible nitric oxide synthase (iNOS) inhibitor [1]. Its structural architecture—combining an aromatic naphthalene ether with a basic dimethylamino terminus—distinguishes it from other naphthalene acetamide chemotypes that act primarily as sPLA₂ inhibitors or anti-inflammatory agents, positioning it as a specialized tool for investigating iNOS-mediated pathways and sigma receptor biology [2].

Why Generic Naphthalene Acetamide Substitution Cannot Replace CAS 953383-16-9


Naphthalene acetamide derivatives exhibit divergent pharmacological profiles depending on their amide-side-chain architecture. Compounds such as those disclosed in US Patent 6,160,175 (naphthyl acetamides as sPLA₂ inhibitors) primarily target secretory phospholipase A₂ for septic shock applications, while other analogs in US Patent 4,814,487 function as dual cyclooxygenase/lipoxygenase anti-inflammatory agents [1]. CAS 953383-16-9, by contrast, demonstrates measurable iNOS inhibition (EC₅₀ 220 nM) with subtype selectivity over neuronal NOS (nNOS EC₅₀ 3,000 nM), a functional profile absent in the aforementioned chemotypes [2]. Simply substituting a generic naphthalene acetamide risks introducing unwanted sPLA₂ or COX/LOX activity while losing the iNOS-directed pharmacology that defines this specific molecule.

Procurement-Relevant Differential Evidence for CAS 953383-16-9


iNOS-to-nNOS Selectivity Ratio of 13.6-Fold Outperforms Structurally Related NOS Inhibitors

CAS 953383-16-9 inhibits human iNOS with an EC₅₀ of 220 nM and human nNOS with an EC₅₀ of 3,000 nM in HEK293 cells, yielding a calculated iNOS/nNOS selectivity ratio of approximately 13.6-fold [1]. In contrast, a structurally related comparator from the same BindingDB curated dataset (BDBM50348735, CHEMBL1801474) shows iNOS EC₅₀ of 1,800 nM and nNOS EC₅₀ of 1,500 nM, giving a selectivity ratio of only ~0.83-fold (i.e., essentially non-selective between iNOS and nNOS) [2]. This represents a >16-fold improvement in iNOS selectivity for CAS 953383-16-9 over the comparator.

iNOS selectivity NOS isoform profiling nitric oxide synthase

8.2-Fold Greater iNOS Potency Relative to a Closely Related NOS Inhibitor Series

When compared specifically for iNOS inhibition potency under identical assay conditions (human iNOS in HEK293 cells, 2,3-diaminonaphthalene fluorescence readout), CAS 953383-16-9 achieves an EC₅₀ of 220 nM [1], whereas comparator BDBM50348735 shows an EC₅₀ of 1,800 nM [2]. This represents an 8.2-fold improvement in absolute iNOS inhibitory potency.

iNOS potency enzyme inhibition lead optimization

Low-Affinity CYP2C19 Interaction Suggests Reduced Metabolic Liability vs. Broadly Promiscuous Naphthalene Acetamides

In a CYP2C19 inhibition assay, CAS 953383-16-9 exhibits an EC₅₀ of 27,000 nM (27 μM), indicating low-affinity interaction with this major drug-metabolizing cytochrome P450 enzyme [1]. While explicit comparative CYP inhibition data for closely related naphthalene acetamides are not publicly available, many naphthalene-containing small molecules are known CYP substrates or inhibitors; a low-micromolar EC₅₀ against CYP2C19 represents a relatively clean profile that reduces the risk of metabolism-dependent confounding in cellular assays, particularly when compared to more lipophilic, polyaromatic analogs that tend to accumulate in microsomal fractions [2].

CYP inhibition drug metabolism off-target liability

Confirmed Absence of eNOS Activity Segregates This Compound from Non-Selective NOS Inhibitors

CAS 953383-16-9 shows no measurable inhibition of human endothelial NOS (eNOS) at concentrations where iNOS inhibition is robustly observed [1]. eNOS sparing is a critical selectivity criterion because eNOS-derived NO is essential for vascular homeostasis; non-selective NOS inhibitors that suppress eNOS can produce hypertensive side effects. Notably, the comparator BDBM50348735 does show measurable eNOS inhibition (EC₅₀ 6,800 nM) [2], making CAS 953383-16-9 a cleaner iNOS-directed probe with reduced cardiovascular confounding potential.

eNOS counter-screening isoform selectivity cardiovascular safety

Where CAS 953383-16-9 Delivers the Highest Scientific and Procurement Value


iNOS-Specific Pathway Dissection in Macrophage and Microglial Inflammation Models

In studies of LPS/IFN-γ-induced iNOS expression in RAW264.7 macrophages or BV-2 microglial cells, CAS 953383-16-9 provides selective iNOS inhibition (EC₅₀ 220 nM) without confounding nNOS or eNOS activity. Its 13.6-fold selectivity over nNOS and undetectable eNOS inhibition make it superior to non-selective NOS inhibitors such as L-NAME for experiments requiring clean attribution of NO-mediated effects to the iNOS isoform [1].

Comparative NOS Isoform Profiling and Selectivity Benchmarking Studies

For academic or industrial labs developing next-generation NOS inhibitors, CAS 953383-16-9 serves as a valuable comparator compound. Its well-characterized isoform profile (iNOS 220 nM, nNOS 3,000 nM, eNOS inactive) provides a quantitative benchmark against which novel analogs can be measured for selectivity improvements. The availability of parallel data for comparator BDBM50348735 in the same curated BindingDB dataset enables direct, statistically meaningful comparisons without inter-lab variability [1][2].

Sigma-2 Receptor-Mediated Cytotoxicity Research in Oncology

Preclinical reports indicate that CAS 953383-16-9 exhibits selective cytotoxicity toward cancer cell lines overexpressing the sigma-2 receptor, with apoptosis induction attributed to mitochondrial dysfunction [1]. This application scenario is particularly relevant for researchers investigating sigma-2-targeted therapies in cervical cancer (HeLa) and other sigma-2-overexpressing tumor models, where the compound's dual iNOS/sigma-2 pharmacological profile may offer synergistic anti-proliferative effects [2].

Chemical Probe for Structure-Activity Relationship (SAR) Studies on Naphthalen-2-yloxy Acetamides

The 4-dimethylaminophenylpropyl side chain of CAS 953383-16-9 imparts enhanced aqueous solubility relative to more lipophilic naphthalene acetamide analogs, facilitating reproducible dose-response studies in aqueous buffer systems. Medicinal chemistry teams can use this compound as a solubility-optimized scaffold for further derivatization, with its iNOS selectivity profile serving as a starting point for lead optimization campaigns targeting inflammatory and neurodegenerative disorders [3].

Quote Request

Request a Quote for N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.